molecular formula C21H28N4O2 B6792609 (4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone

(4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B6792609
M. Wt: 368.5 g/mol
InChI Key: JEDIKAWXMWKSDF-UHFFFAOYSA-N
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Description

The compound (4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone is a complex organic molecule featuring a morpholine ring, an imidazole ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the morpholine and piperidine intermediates, followed by their coupling with the imidazole derivative.

  • Morpholine Intermediate Synthesis

      Starting Material: Benzylamine

      Reagents: Formaldehyde, hydrogen chloride

      Conditions: Reflux in ethanol

      Reaction: Benzylamine reacts with formaldehyde and hydrogen chloride to form benzylmorpholine.

  • Piperidine Intermediate Synthesis

      Starting Material: 4-(1H-imidazol-2-ylmethyl)piperidine

      Reagents: Various protecting groups and coupling agents

      Conditions: Typically involves protection of the imidazole nitrogen followed by coupling with the morpholine derivative.

  • Final Coupling

      Reagents: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole)

      Conditions: Room temperature to mild heating

      Reaction: The protected piperidine and morpholine intermediates are coupled to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Conditions: Typically performed in acidic or basic aqueous solutions.

      Products: Oxidation of the benzyl group to a carboxylic acid or aldehyde.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Anhydrous conditions, often in ether solvents.

      Products: Reduction of the imidazole ring to form dihydroimidazole derivatives.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

      Conditions: Typically performed in inert solvents like dichloromethane.

      Products: Substitution of hydrogen atoms on the aromatic rings with halogens.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Halogenating Agents: Thionyl chloride, phosphorus tribromide

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of various organic transformations.

Biology

    Enzyme Inhibition: It may serve as an inhibitor for enzymes involved in metabolic pathways, making it a candidate for drug development.

Medicine

Industry

    Material Science: Used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The morpholine and piperidine rings can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone: shares structural similarities with other imidazole-containing compounds, such as:

Uniqueness

    Enhanced Binding: The combination of morpholine, imidazole, and piperidine rings provides a unique scaffold that can enhance binding to multiple biological targets.

    Versatility: Its structure allows for modifications that can tailor its properties for specific applications, making it a versatile compound in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(4-benzylmorpholin-2-yl)-[4-(1H-imidazol-2-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c26-21(25-10-6-17(7-11-25)14-20-22-8-9-23-20)19-16-24(12-13-27-19)15-18-4-2-1-3-5-18/h1-5,8-9,17,19H,6-7,10-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDIKAWXMWKSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=NC=CN2)C(=O)C3CN(CCO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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